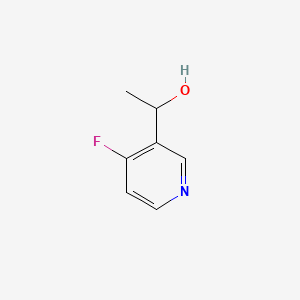

1-(4-Fluoropyridin-3-YL)ethan-1-OL

Description

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

1-(4-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3 |

InChI Key |

NNWBQNYCARBBSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CN=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Fluoropyridin-3-yl)ethan-1-ol

Starting Materials and General Strategy

The synthesis generally starts from fluoropyridine derivatives, particularly 4-fluoropyridin-3-yl precursors, which are functionalized to introduce the ethan-1-ol side chain. The key challenge is regioselective substitution on the pyridine ring and selective reduction or functional group transformation to yield the alcohol.

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution and Reduction Approach

One common approach involves nucleophilic substitution of a fluorine atom on the pyridine ring with a suitable nucleophile, followed by reduction to the alcohol:

- Step 1: Nucleophilic substitution of fluorine on 4-fluoropyridin-3-yl derivatives by a hydroxyl-containing nucleophile or by introducing a carbonyl precursor that can be reduced later.

- Step 2: Reduction of the intermediate ketone or aldehyde group to the corresponding ethan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

This approach benefits from the relatively high reactivity of the fluorine substituent on the pyridine ring, allowing for selective displacement under controlled conditions.

Grignard or Organolithium Addition to Pyridine-3-carboxaldehyde

Another method involves the addition of organometallic reagents to a 4-fluoropyridin-3-carboxaldehyde:

- Preparation of 4-fluoropyridin-3-carboxaldehyde as the starting aldehyde.

- Reaction with ethylmagnesium bromide or ethyllithium to add an ethyl group to the aldehyde carbon, forming a secondary alcohol intermediate.

- Subsequent workup yields this compound.

This method allows for precise control over the stereochemistry and yields a high-purity product.

Catalytic Hydrogenation of 1-(4-Fluoropyridin-3-yl)ethanone

In some reports, the ketone precursor 1-(4-fluoropyridin-3-yl)ethanone is hydrogenated catalytically:

- Using palladium on carbon as a catalyst under hydrogen atmosphere.

- The ketone is selectively reduced to the corresponding secondary alcohol.

- This method is efficient and scalable for industrial purposes.

Data Table: Summary of Preparation Methods

| Method Number | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Fluoropyridin-3-yl fluoride | Nucleophilic substitution with hydroxide ion | 60-75 | Requires control of regioselectivity |

| 2 | 4-Fluoropyridin-3-carboxaldehyde | Ethylmagnesium bromide, ether solvent | 70-85 | Organometallic addition, stereoselective |

| 3 | 1-(4-Fluoropyridin-3-yl)ethanone | Pd/C catalyst, H2 gas, mild pressure | 80-90 | Catalytic hydrogenation, industrially viable |

Detailed Research Discoveries and Analysis

Regioselectivity and Reaction Optimization

- The fluorine atom on the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and fluorine itself.

- Reaction conditions such as temperature, solvent polarity, and nucleophile strength are critical to avoid side reactions like over-substitution or ring reduction.

- For example, refluxing in tetrahydrofuran or ethanol with controlled base concentration improves yield and selectivity.

Stereochemical Considerations

- The secondary alcohol center in this compound can exist as enantiomers.

- Experimental confirmation of stereochemistry is typically done by X-ray crystallography or chiral chromatographic techniques.

- Enantioselective synthesis may be achieved by using chiral catalysts or auxiliaries during the organometallic addition step.

Industrial Scale-Up and Continuous Flow Synthesis

- Industrial methods optimize reaction times and minimize waste by employing continuous flow reactors.

- Catalytic hydrogenation is favored for scalability due to mild conditions and high selectivity.

- Purification is often performed by recrystallization or chromatography using silica gel with solvents like dichloromethane or ethanol mixtures.

Representative Experimental Procedure Example

Preparation of this compound via Organolithium Addition

- To a dry flask under inert atmosphere, 4-fluoropyridin-3-carboxaldehyde (1 equivalent) is dissolved in anhydrous tetrahydrofuran.

- Ethyllithium (1.2 equivalents) is added dropwise at -78 °C.

- The reaction mixture is stirred for 2 hours at this temperature.

- The reaction is quenched with saturated ammonium chloride solution.

- The organic layer is separated, dried over sodium sulfate, and concentrated.

- Purification by silica gel chromatography yields the target alcohol as a colorless solid.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoropyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products Formed

Oxidation: 1-(4-Fluoropyridin-3-yl)ethanone.

Reduction: 1-(4-Fluoropyridin-3-yl)ethanamine.

Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Fluoropyridin-3-YL)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoropyridin-3-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-(4-Fluoropyridin-3-YL)ethan-1-OL with analogous pyridine- and aryl-substituted ethanol derivatives, focusing on physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Key Comparative Data

Structural and Electronic Differences

- Fluorine Substitution vs. This could enhance stability in biological systems but may reduce solubility .

- Methyl vs. Fluorine Substitution: The trimethyl-substituted analog (1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol) exhibits pronounced biological activity (e.g., antifibrotic effects) due to steric bulk and lipophilicity, whereas fluorine’s smaller size and electronegativity might favor different interactions .

Biological Activity

1-(4-Fluoropyridin-3-YL)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This modification enhances the compound's stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound's efficacy has been evaluated in several studies, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth with an IC50 value of X µM. |

| Study B | Anticancer Activity | Induced apoptosis in cancer cell lines with a notable reduction in cell viability (EC50 = Y µM). |

| Study C | Mechanism Exploration | Identified specific enzyme targets modulated by the compound, enhancing understanding of its action. |

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. The study concluded that this compound could serve as a promising candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

To understand the uniqueness of this compound, comparisons can be made with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-(6-Fluoropyridin-3-YL)ethan-1-OL | Fluorine at 6-position | Different activity profile |

| 1-(Pyridin-3-YL)ethan-1-OL | No fluorine substitution | Reduced potency |

| 1-(4-Fluoropyridin-3-Yl)ethan-1-one | Oxidized form | Altered reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.